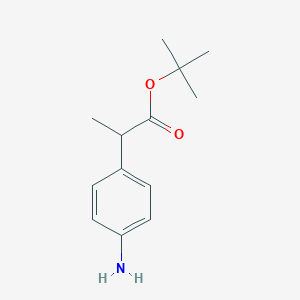

Tert-butyl 2-(4-aminophenyl)propanoate

Description

tert-Butyl 2-(4-aminophenyl)propanoate (CAS: 595570-58-4) is an ester derivative featuring a tert-butyl group and a propanoate backbone substituted with a para-aminophenyl moiety. This compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, yielding 70% under optimized conditions . Its elemental composition (calculated: C, 70.56%; H, 8.65%; N, 6.33%) aligns closely with experimental data (C, 70.36%; H, 8.91%; N, 6.20%), indicating high purity . The para-amino group enhances reactivity for downstream modifications, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 2-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-9H,14H2,1-4H3 |

InChI Key |

DHIRHZUZKWDVJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

- tert-Butyl 2-(3-aminophenyl)propanoate (CAS: 183180-55-4) This meta-substituted isomer exhibits a lower yield (74% vs. 70% for the para isomer), suggesting steric or electronic challenges during synthesis .

- Hydroxyl-Substituted Derivatives tert-Butyl 2-(4-hydroxyphenyl)propanoate (CAS: 595570-57-3): Achieves a 92% yield, attributed to the electron-donating hydroxyl group stabilizing intermediates in palladium-catalyzed reactions . tert-Butyl 2-(3-hydroxyphenyl)propanoate: Yields 87%, slightly lower than its para analog due to reduced electronic effects .

Key Insight : Para-substituted derivatives generally exhibit higher synthetic efficiency compared to meta isomers, likely due to enhanced electronic stabilization during catalysis.

Functional Group Variations

- tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8) Replacing the propanoate backbone with acetate shortens the alkyl chain, reducing molecular weight and altering solubility. The similarity score (0.71) highlights significant differences in steric and electronic profiles .

- tert-Butyl 2-((4-aminophenyl)thio)propanoate (CAS: 1519303-00-4) Substituting the ester oxygen with sulfur introduces a thioether group, which increases lipophilicity and alters redox stability. This derivative is explored in medicinal chemistry for its enhanced membrane permeability .

Key Insight : Functional group modifications significantly impact physicochemical properties, enabling tailored applications in drug design and material science.

Chain Length and Substituent Effects

- Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate (CAS: 157444-69-4) The additional methyl group on the propanoate backbone introduces steric hindrance, reducing reactivity in ester hydrolysis reactions. This compound yields 88%, indicating robust stability under synthetic conditions .

- tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate (CAS: 1375080-42-4) The cyano and pyridyl groups enhance polarity, making this derivative suitable for coordination chemistry and catalysis. Its synthesis involves multi-step routes, reflecting the complexity of introducing heteroaromatic substituents .

Stability and Reactivity

- Amino vs. Hydroxyl Groups The amino group in tert-butyl 2-(4-aminophenyl)propanoate increases susceptibility to oxidation compared to hydroxyl-substituted analogs. This necessitates protective strategies during synthesis, such as using inert atmospheres .

- Tert-Butyl Ester Stability All tert-butyl esters in this class hydrolyze under acidic conditions but remain stable in basic media. The para-aminophenyl variant’s hydrolysis rate is slower than acetate analogs due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.